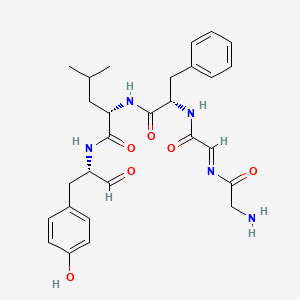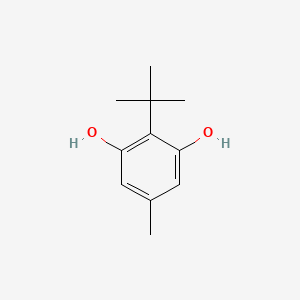
2-Tert-butyl-5-methylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-methylbenzene-1,3-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with tert-butyl and methyl substituents. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,3-diol typically involves the alkylation of hydroquinone with tert-butyl alcohol and methylation using appropriate reagents. One common method involves the use of hydroquinone and tert-butyl alcohol in the presence of an acid catalyst, such as phosphoric acid, to form the tert-butyl derivative. This is followed by methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial in industrial settings to minimize by-products and enhance the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Tert-butyl-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Mécanisme D'action
The antioxidant properties of 2-Tert-butyl-5-methylbenzene-1,3-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This compound can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells and tissues. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar structure but with different positioning of the methyl group.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,3-diol is unique due to its specific arrangement of substituents, which imparts distinct antioxidant properties. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it effective in various applications .
Propriétés
| 79955-60-5 | |
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-tert-butyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(12)10(9(13)6-7)11(2,3)4/h5-6,12-13H,1-4H3 |
Clé InChI |
HCTNLMOMUWQHQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
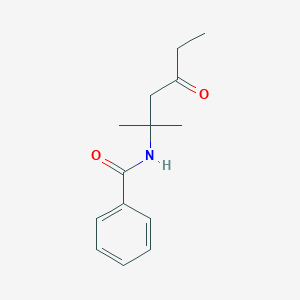
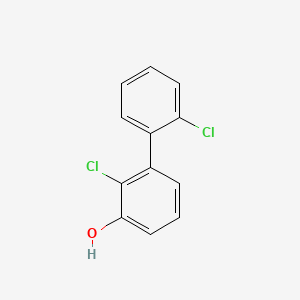

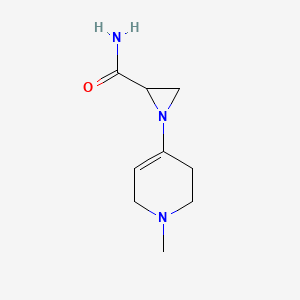
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
